molecular formula C18H22F2NO3P B2966741 Diethyl (1,1-difluoro-2-phenyl-2-(phenylamino)ethyl)phosphonate CAS No. 1391155-72-8

Diethyl (1,1-difluoro-2-phenyl-2-(phenylamino)ethyl)phosphonate

Cat. No.: B2966741
CAS No.: 1391155-72-8
M. Wt: 369.349
InChI Key: OZODFIXNVLOUDG-QGZVFWFLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Diethyl (1,1-difluoro-2-phenyl-2-(phenylamino)ethyl)phosphonate is an organophosphorus compound characterized by the presence of a phosphonate group attached to a difluoromethylated phenylaminoethyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Diethyl (1,1-difluoro-2-phenyl-2-(phenylamino)ethyl)phosphonate typically involves the reaction of diethyl phosphite with a difluoromethylated phenylaminoethyl precursor. The reaction is usually carried out under controlled conditions, such as in the presence of a base like sodium hydride or potassium tert-butoxide, to facilitate the nucleophilic substitution reaction. The reaction is often conducted in an inert atmosphere to prevent oxidation and other side reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as distillation or chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

Diethyl (1,1-difluoro-2-phenyl-2-(phenylamino)ethyl)phosphonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include phosphonic acid derivatives, phosphine derivatives, and various substituted phosphonates, depending on the specific reagents and conditions used .

Scientific Research Applications

Diethyl (1,1-difluoro-2-phenyl-2-(phenylamino)ethyl)phosphonate has several scientific research applications:

Mechanism of Action

The mechanism of action of Diethyl (1,1-difluoro-2-phenyl-2-(phenylamino)ethyl)phosphonate involves its interaction with molecular targets such as enzymes. The compound can inhibit enzyme activity by binding to the active site or by interacting with essential cofactors. This inhibition can disrupt metabolic pathways and cellular processes, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • Diethyl (bromodifluoromethyl)phosphonate
  • Diethyl (difluoromethyl)phosphonate
  • 1,1-Difluoro-2-phenylethane

Uniqueness

Diethyl (1,1-difluoro-2-phenyl-2-(phenylamino)ethyl)phosphonate is unique due to its specific structural features, such as the difluoromethylated phenylaminoethyl moiety, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

N-[(1R)-2-diethoxyphosphoryl-2,2-difluoro-1-phenylethyl]aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22F2NO3P/c1-3-23-25(22,24-4-2)18(19,20)17(15-11-7-5-8-12-15)21-16-13-9-6-10-14-16/h5-14,17,21H,3-4H2,1-2H3/t17-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZODFIXNVLOUDG-QGZVFWFLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(=O)(C(C(C1=CC=CC=C1)NC2=CC=CC=C2)(F)F)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOP(=O)(C([C@@H](C1=CC=CC=C1)NC2=CC=CC=C2)(F)F)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22F2NO3P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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